- A green route to the synthesis of furan derivatives, China, , ,

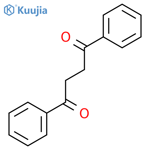

Cas no 955-83-9 (2,5-Diphenylfuran)

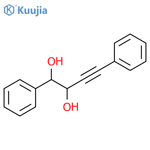

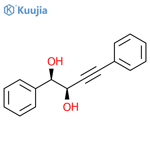

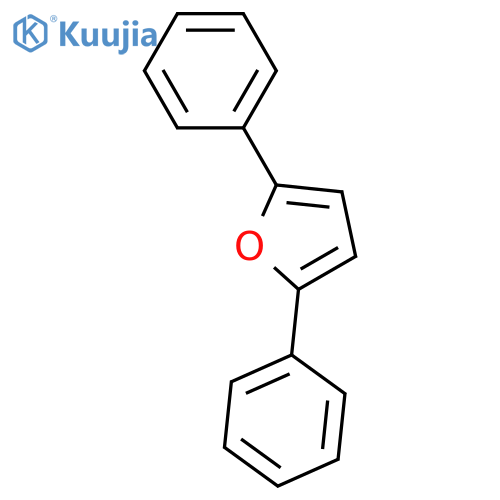

2,5-Diphenylfuran structure

Nome del prodotto:2,5-Diphenylfuran

2,5-Diphenylfuran Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,5-diphenylfuran

- Furan, 2,5-diphenyl-

- PPF (VAN)

- 2,5-diphenyl-furan

- 2FGD8BE3PZ

- PPF

- Furan,5-diphenyl-

- Maybridge1_004213

- VUPDHIIPAKIKAB-UHFFFAOYSA-

- HMS553H13

- VUPDHIIPAKIKAB-UHFFFAOYSA-N

- NSC97358

- BDBM50074964

- SBB008172

- VZ22824

- AK167648

- AX8016251

- 2,5-Diphenylfuran (ACI)

- NSC 97358

- SY048494

- NS00040452

- CHEMBL109224

- InChI=1/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H

- DB-057592

- 955-83-9

- AS-50033

- NSC-97358

- AKOS015840535

- MFCD00037353

- D3176

- 4-nitro-N-[(E)-4-quinolylmethyleneamino]aniline

- UNII-2FGD8BE3PZ

- O10619

- CHEBI:50459

- DTXSID5022142

- Q27122078

- SCHEMBL76097

- EINECS 213-474-0

- 2,5-Diphenylfuran

-

- MDL: MFCD00037353

- Inchi: 1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H

- Chiave InChI: VUPDHIIPAKIKAB-UHFFFAOYSA-N

- Sorrisi: O1C(C2C=CC=CC=2)=CC=C1C1C=CC=CC=1

- BRN: 146933

Proprietà calcolate

- Massa esatta: 220.08900

- Massa monoisotopica: 220.089

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 17

- Conta legami ruotabili: 2

- Complessità: 202

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 4.3

- Carica superficiale: 0

- Conta Tautomer: niente

- Superficie polare topologica: 13.1

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.0588 (rough estimate)

- Punto di fusione: 90°C(lit.)

- Punto di ebollizione: 345°C(lit.)

- Punto di infiammabilità: 164.3°C

- Indice di rifrazione: 1.5800 (estimate)

- PSA: 13.14000

- LogP: 4.61360

- Solubilità: Non determinato

2,5-Diphenylfuran Informazioni sulla sicurezza

2,5-Diphenylfuran Dati doganali

- CODICE SA:2932190090

- Dati doganali:

Codice doganale cinese:

2932190090Panoramica:

2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

2,5-Diphenylfuran Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM196024-10g |

2,5-Diphenylfuran |

955-83-9 | 97% | 10g |

$327 | 2022-08-30 | |

| Chemenu | CM196024-5g |

2,5-Diphenylfuran |

955-83-9 | 97% | 5g |

$266 | 2024-07-18 | |

| TRC | D493703-10mg |

2,5-Diphenylfuran |

955-83-9 | 10mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D756760-250mg |

2,5-Diphenylfuran |

955-83-9 | 98.0% | 250mg |

$80 | 2024-06-07 | |

| Chemenu | CM196024-25g |

2,5-Diphenylfuran |

955-83-9 | 97% | 25g |

$631 | 2021-08-05 | |

| TRC | D493703-100mg |

2,5-Diphenylfuran |

955-83-9 | 100mg |

$ 80.00 | 2022-06-05 | ||

| abcr | AB110642-5 g |

2,5-Diphenylfuran; . |

955-83-9 | 5g |

€149.90 | 2023-05-21 | ||

| abcr | AB110642-25 g |

2,5-Diphenylfuran; . |

955-83-9 | 25g |

€462.90 | 2023-05-21 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-275455-1 g |

2,5-Diphenylfuran, |

955-83-9 | 1g |

¥1,068.00 | 2023-07-11 | ||

| abcr | AB110642-1g |

2,5-Diphenylfuran, 98%; . |

955-83-9 | 98% | 1g |

€108.10 | 2024-06-12 |

2,5-Diphenylfuran Metodo di produzione

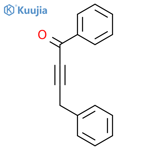

Synthetic Routes 1

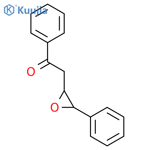

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Cupric chloride Catalysts: p-Toluenesulfonic acid Solvents: Water ; 20 min, 150 °C

Riferimento

- Sequential synthesis of furans from alkynes: successive ruthenium(II)- and copper(II)-catalyzed processes, Angewandte Chemie, 2009, 48(9), 1681-1684

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Chloro(triphenylphosphine)gold , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Toluene ; 10 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles, Organic Letters, 2009, 11(21), 5002-5005

Synthetic Routes 4

Condizioni di reazione

1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Chloroform

Riferimento

- Quantitative rearrangement of monocyclic endoperoxides to furans catalyzed by cobalt(II), Journal of Organic Chemistry, 1989, 54(14), 3475-7

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; overnight, rt → 85 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Diverse synthesis of C2-linked functionalized molecules via molecular glue strategy with acetylene, Nature Communications, 2022, 13(1),

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 20 min, 0 °C

1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt

1.2 Solvents: Dichloromethane ; 0 °C → rt; 16 h, rt

Riferimento

- A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5, Chemical Communications (Cambridge, 2017, 53(47), 6327-6330

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: Magnetite (Fe3O4) (copper impregnated) , Copper oxide (CuO) (magnetite impregnated) ; 3 d, 60 °C

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C

1.3 Reagents: Water

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , Water ; 1 d, 80 °C

1.3 Reagents: Water

Riferimento

- Copper-impregnated magnetite as a heterogeneous catalyst for the homocoupling of terminal alkynes, Synthesis, 2013, 45(10), 1373-1379

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: Silver nitrate Solvents: Dichloromethane ; 4 h, rt

Riferimento

- Methods for the synthesis of heteroaromatic compounds by immobilized silver-catalyzed 5-endo-cyclization of alkynes, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Phosphoric acid ; 3 h, 140 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Riferimento

- Synthesis of Arylfurans by Organic-Solvent-Free Method Using Phosphoric Acid as a Solvent and Catalyst, ChemistrySelect, 2021, 6(36), 9559-9564

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium dodecyl sulfate Catalysts: 2770985-69-6 , 2770985-87-8 Solvents: Water ; 3 h, rt

Riferimento

- Recyclable Polyethylene Glycol Ubiquinol Succinate-Bound N-Heterocyclic Carbene-Gold(I) Complexes: Sustainable Micellar Catalysis in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(22), 7288-7298

Synthetic Routes 13

Condizioni di reazione

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: 1-Butyl-3-methylimidazolium hydrogen sulfate ; 2 h, 150 °C; 150 °C → rt

Riferimento

- Ionic liquid as catalyst and reaction medium. A simple and efficient procedure for Paal-Knorr furan synthesis, Synthetic Communications, 2010, 40(3), 370-377

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile ; 1 h, 85 °C

Riferimento

- Synthesis of 1,4-Dicarbonyl Compounds by Visible-Light-Mediated Cross-Coupling Reactions of α-Chlorocarbonyls and Enol Acetates, Advanced Synthesis & Catalysis, 2020, 362(20), 4391-4396

Synthetic Routes 15

Condizioni di reazione

1.1 Catalysts: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , [5-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]-1,2,3,4-tetrahydro-… Solvents: 1,2-Dichloroethane ; 2 h, 60 °C

Riferimento

- Bifunctional phosphine ligand-enabled gold-catalyzed direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furans, Chemical Communications (Cambridge, 2020, 56(53), 7297-7300

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Pyridine N-oxide , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Catalysts: 2857964-10-2 Solvents: Toluene ; 2 h, 60 °C

Riferimento

- Synthesis of disubstituted furans catalysed by [(AuCl)2(μ-bis(phosphino)metallocene)] and Na[BArF24], Dalton Transactions, 2022, 51(44), 17000-17007

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

1.1 Solvents: Chloroform-d ; 4 d, 50 °C

Riferimento

- A New Route to Diastereomerically Pure Cyclopropanes Utilizing Stabilized Phosphorus Ylides and γ-Hydroxy Enones Derived from 1,2-Dioxines: Mechanistic Investigations and Scope of Reaction, Journal of Organic Chemistry, 2000, 65(18), 5531-5546

Synthetic Routes 19

Synthetic Routes 20

2,5-Diphenylfuran Raw materials

- 1,4-Diphenyl-3-butyne-1,2-diol

- rel-(1R,2S)-1,4-Diphenyl-3-butyne-1,2-diol

- 3-Butyne-1,2-diol, 1,4-diphenyl-, (1R,2R)-rel-

- Benzene, [(1E,3E)-1-methoxy-4-phenyl-1,3-butadien-1-yl]-

- 1,2-Dibenzoylethane

-

- 1,4-diphenylbut-2-yn-1-one

- 1,4-Diphenylbutadiyne

- 1,2-Dioxin, 3,6-dihydro-3,6-diphenyl-, (3R,6S)-rel-

2,5-Diphenylfuran Preparation Products

2,5-Diphenylfuran Letteratura correlata

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

955-83-9 (2,5-Diphenylfuran) Prodotti correlati

- 5471-63-6(1,3-Diphenylisobenzofuran)

- 17113-33-6(2-Phenylfuran)

- 1361891-18-0(4-Cyano-3-methyl-5-(trifluoromethoxy)pyridine)

- 2229496-74-4(4-(1H-indol-3-yl)butanimidamide)

- 894040-21-2(N'-(2-chlorophenyl)-N-{2-2-(3-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)

- 2639378-74-6(rac-tert-butyl (1R,4S,6S)-6-hydroxy-6-methyl-2-azabicyclo2.2.1heptane-2-carboxylate)

- 2227725-39-3((2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-ol)

- 5334-59-8(4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine)

- 103904-74-1(2-(14-hydroxypentadeca-7,9-dien-5-yl)benzoic Acid)

- 941954-86-5(6-ethyl-5-(3-hydroxypropyl)amino-1,3-dimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:955-83-9)2,5-Diphenylfuran

Purezza:99%/99%

Quantità:25g/5g

Prezzo ($):1216.0/1211.0